Pyrazine-2,5-dicarboxamide
Overview
Description
Pyrazine-2,5-dicarboxamide is a compound that has been studied for its coordination chemistry with first-row transition metals . It is part of a series of pyrazine mono-, di-, and tetrakis-carboxamide derivatives . The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion .
Synthesis Analysis
Pyrazine-2,5-dicarboxylic acid, a precursor to Pyrazine-2,5-dicarboxamide, can be prepared by the oxidation of 2,5-dimethylpyrazine with selenium dioxide . Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be prepared following reported procedures . The synthesis of metal complexes of a renowned antituberculosis drug, pyrazinamide (PZ) with copper, ferrous, ferric, cobalt, and manganese has also been explored .Molecular Structure Analysis
The molecular structure of Pyrazine-2,5-dicarboxamide is characterized by an extended conformation with the pyridine rings inclined to the pyrazine ring . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure .Chemical Reactions Analysis
In the crystal of Pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure . Neighboring pyridine rings are linked by offset π–π interactions .Scientific Research Applications
Crystal Structures and Supramolecular Structures
- Crystal Structure Studies : Pyrazine-2,5-dicarboxamide compounds have been studied for their crystal structures, revealing distinct molecular conformations and inclinations of the pyridine rings relative to the pyrazine ring, highlighting their potential in materials science and crystallography (Cati & Stoeckli-Evans, 2017).
Chemical Synthesis and Reactions
- Thermally Induced Reactions : Research on thermally induced reactions of 5-aminoisoxazoles and 2H-azirine-2-carboxamides demonstrates the production of pyrazine-2,5-dicarboxamides under specific conditions, shedding light on the synthetic pathways and chemical behavior of this compound (Nishiwaki, Nakano, & Matsuoka, 1970).
Complexation with Metals
- Metal Complexes : Studies on pyrazine-2,3-dicarboxamide complexes with metals like copper(II), cobalt(II), and nickel(II) reveal different geometrical configurations and bonding characteristics, suggesting applications in coordination chemistry and materials science (Sanyal & Mondal, 1979).
Medical and Biological Applications
- Biological Tracer Agents : Hydrophilic pyrazine derivatives have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents in medical diagnostics. Certain derivatives demonstrated favorable properties for clinical applications, offering potential advancements in real-time, point-of-care monitoring of kidney function (Rajagopalan et al., 2011).
Physicochemical and Electrochemical Characteristics
- Physicochemical Analysis : Extensive research on the physicochemical and electrochemical properties of pyrazine-2-thiocarboxamide, a related compound, provides insights into its interaction with biomolecules, which could have implications for the study of pyrazine-2,5-dicarboxamide (Ramotowska et al., 2021).
Antimicrobial Activities
- Antimycobacterial Properties : Certain pyrazine-2-carboxamides exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential use in developing antimycobacterial drugs (Zítko et al., 2013).
Crystal Engineering and Microbiological Properties
- Crystal and Molecular Structure Studies : Investigations into the crystal structures of pyrazine-2-thiocarboxamide andits derivatives have revealed interesting S⋯π and π-π interactions, which are valuable for crystal engineering and understanding the stabilization of molecular structures. This research also explores its antimicrobial activity, providing a basis for pharmaceutical applications (Chylewska et al., 2016).
Synthesis and Evaluation in Virology
- Antiviral Research : Pyrazine derivatives have been evaluated for their inhibitory activity against viruses like dengue and yellow fever, indicating their potential as antiviral agents. This research contributes to the development of new treatments for viral infections (Saudi et al., 2014).
Dinuclear Copper(II) Complexes
- Copper Complexes : Studies on dinuclear copper(II) complexes of pyrazine-based ligands have provided insights into their coordination chemistry and magnetic properties. This research is significant for developing materials with specific magnetic and electronic properties (Klingele et al., 2005).
Catalytic Synthesis
- Catalytic Processes : Research on the catalytic synthesis of pyrazinamide from 2,5-dimethylpyrazine has implications for the pharmaceutical industry, particularly in the efficient production of antituberculous drugs (Kagarlitskii, Krichevskii, & Amirkhanova, 1999).
Fluorescence Applications
- Fluorescence Studies : Investigations into the fluorescence properties of BF2 complexes of N,O-Benzamide ligands, including pyrazine derivatives, have revealed their potential in biological and organic material applications due to their intense luminescence properties (Yamaji et al., 2017).
Safety And Hazards
properties
IUPAC Name |
pyrazine-2,5-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHVSIBXXMHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563380 | |
Record name | Pyrazine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarboxamide | |
CAS RN |
41110-27-4 | |
Record name | Pyrazine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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